Dimethyl 4-(4-chloro-3-nitrophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
Dimethyl 4-(4-chloro-3-nitrophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with chloro, nitro, and methyl groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-(4-chloro-3-nitrophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes, ketones, and amines under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly affect the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-(4-chloro-3-nitrophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, amino derivatives, and other functionalized compounds depending on the reaction conditions and reagents used.
Scientific Research Applications
Dimethyl 4-(4-chloro-3-nitrophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Dimethyl 4-(4-chloro-3-nitrophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors. The nitro and chloro substituents play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-nitrophenol
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives
Uniqueness
Dimethyl 4-(4-chloro-3-nitrophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern on the dihydropyridine ring, which imparts distinct chemical and biological properties. Its combination of chloro, nitro, and methyl groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Biological Activity
Dimethyl 4-(4-chloro-3-nitrophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a compound belonging to the class of 1,4-dihydropyridines (DHPs), which are widely recognized for their significant biological activities, particularly as calcium channel blockers. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
The compound's chemical structure can be summarized as follows:
- Molecular Formula : C18H20ClN2O5
- Molecular Weight : 376.81 g/mol
- CAS Number : 1887-69-0
- Density : 1.264 g/cm³
- Boiling Point : 520.8 °C at 760 mmHg
DHPs primarily function as L-type calcium channel blockers, which inhibit calcium influx into cells. This mechanism is crucial in managing cardiovascular conditions such as hypertension and angina. The presence of the nitro and chloro substituents in this compound may enhance its potency and selectivity towards calcium channels compared to other DHPs.
Antihypertensive Effects
Research indicates that DHPs exhibit significant antihypertensive effects by relaxing vascular smooth muscle. A study demonstrated that compounds with similar structures effectively reduced blood pressure in hypertensive animal models through vasodilation mechanisms mediated by calcium channel blockade .
Neuroprotective Properties
Emerging evidence suggests that certain DHP derivatives possess neuroprotective properties. These compounds have been shown to mitigate neuronal damage in models of stroke and neurodegenerative diseases by modulating calcium signaling pathways . The ability of DHPs to cross the blood-brain barrier enhances their therapeutic potential in neurological conditions.
Antioxidant Activity
This compound has also been evaluated for its antioxidant properties. In vitro studies indicated that it scavenges free radicals effectively, contributing to cellular protection against oxidative stress . This activity may play a role in its potential use for conditions associated with oxidative damage.
Structure-Activity Relationship (SAR)
The biological activity of DHPs is highly influenced by their structural components. Key features that enhance activity include:
- Electron-withdrawing groups : The presence of nitro and chloro groups increases lipophilicity and enhances binding affinity to calcium channels.
- Alkyl substitutions : Methyl groups at positions 1 and 2 of the dihydropyridine ring improve pharmacokinetic properties and bioavailability.
Table 1 summarizes the SAR findings related to this compound:
Structural Feature | Impact on Activity |
---|---|
Nitro group (–NO2) | Increases potency as a calcium blocker |
Chloro group (–Cl) | Enhances lipophilicity |
Methyl groups (–CH3) | Improves bioavailability |
Clinical Applications
Several clinical trials have investigated the efficacy of DHP derivatives in treating hypertension and angina. For instance, a study involving a similar DHP compound showed a significant reduction in systolic and diastolic blood pressure among participants over a six-week period .
Experimental Models
In experimental models of ischemia-reperfusion injury, compounds with similar structures demonstrated reduced infarct size and improved functional recovery post-injury . These findings support the potential use of this compound in clinical settings for cardiovascular protection.
Properties
CAS No. |
330952-11-9 |
---|---|
Molecular Formula |
C18H19ClN2O6 |
Molecular Weight |
394.8 g/mol |
IUPAC Name |
dimethyl 4-(4-chloro-3-nitrophenyl)-1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C18H19ClN2O6/c1-9-14(17(22)26-4)16(15(18(23)27-5)10(2)20(9)3)11-6-7-12(19)13(8-11)21(24)25/h6-8,16H,1-5H3 |
InChI Key |
PNRGSPPYQYPAGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1C)C)C(=O)OC)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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